molecular formula C20H19N3O3 B2659503 1-[3-[5-[(4-Methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one CAS No. 2305405-90-5

1-[3-[5-[(4-Methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one

Cat. No. B2659503
CAS RN: 2305405-90-5
M. Wt: 349.39
InChI Key: IVDQPBVORIAHIB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxy group, a methyl group, an oxadiazole ring, and an azetidinone ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of the compound is likely to be fairly complex due to the presence of the rings and various functional groups. The oxadiazole and azetidinone rings are likely to contribute to the rigidity of the molecule, while the methoxy and methyl groups could influence its polarity and solubility .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, and the methoxy group could potentially be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .

Future Directions

Future research on the compound could involve exploring its synthesis, studying its reactivity, and investigating its potential biological activities. This could lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new bioactive compounds .

properties

IUPAC Name

1-[3-[5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-10-17(25-2)7-6-14(13)12-18-21-20(22-26-18)15-4-3-5-16(11-15)23-9-8-19(23)24/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDQPBVORIAHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CC2=NC(=NO2)C3=CC(=CC=C3)N4CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-{5-[(4-Methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one

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